molecular formula C7H9IN2 B15359588 4-iodo-N,N-dimethylpyridin-2-amine

4-iodo-N,N-dimethylpyridin-2-amine

Cat. No.: B15359588
M. Wt: 248.06 g/mol
InChI Key: PGGRQYKTDQIDHJ-UHFFFAOYSA-N
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Description

4-Iodo-N,N-dimethylpyridin-2-amine is a chemical compound characterized by its iodine atom attached to the fourth position of a pyridine ring, which also has two methyl groups attached to the nitrogen atom at the second position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: One common method involves the halogenation of N,N-dimethylpyridin-2-amine using iodine in the presence of a suitable catalyst.

  • Sandmeyer Reaction: Another method is the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with potassium iodide to introduce the iodine atom.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The iodine atom can be oxidized to form iodic acid derivatives.

  • Reduction: The iodine atom can be reduced to form iodide derivatives.

  • Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Common reducing agents include sodium thiosulfate and hydrogen.

  • Substitution: Common reagents include alkyl halides and aryl halides, often in the presence of a base.

Major Products Formed:

  • Oxidation: Iodic acid derivatives.

  • Reduction: Iodide derivatives.

  • Substitution: Alkyl or aryl substituted pyridines.

Scientific Research Applications

4-Iodo-N,N-dimethylpyridin-2-amine is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in cross-coupling reactions.

  • Biology: It is used in the study of biological systems, such as enzyme inhibition and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-iodo-N,N-dimethylpyridin-2-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In receptor binding assays, it may interact with specific receptors, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes that are targeted by the compound.

  • Receptors: Specific receptors that are modulated by the compound.

Comparison with Similar Compounds

  • 4-bromo-N,N-dimethylpyridin-2-amine

  • 4-chloro-N,N-dimethylpyridin-2-amine

  • 4-fluoro-N,N-dimethylpyridin-2-amine

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

4-iodo-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C7H9IN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3

InChI Key

PGGRQYKTDQIDHJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1)I

Origin of Product

United States

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